N-(3-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

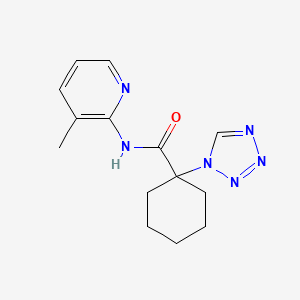

N-(3-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane core substituted with a tetrazole ring and a 3-methylpyridin-2-yl group.

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c1-11-6-5-9-15-12(11)17-13(21)14(7-3-2-4-8-14)20-10-16-18-19-20/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKGYLPGCHSPQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide” typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the pyridine derivative: Starting with 3-methylpyridine, various functionalization reactions can introduce the necessary substituents.

Tetrazole ring formation: This can be achieved through cyclization reactions involving azide and nitrile precursors.

Coupling with cyclohexanecarboxamide: The final step might involve coupling the tetrazole-pyridine intermediate with cyclohexanecarboxamide using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

Reduction: Reduction reactions could target the tetrazole ring or the carboxamide group.

Substitution: Various substitution reactions could modify the pyridine or tetrazole rings.

Common Reagents and Conditions

Oxidation: Reagents like KMnO₄ or CrO₃.

Reduction: Reagents like LiAlH₄ or NaBH₄.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Tetrazole derivatives, including those similar to N-(3-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, have been extensively studied for their antimicrobial properties. Research indicates that tetrazoles can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a series of tetrazole derivatives showed promising activity against Escherichia coli and Staphylococcus aureus, with some compounds exhibiting low minimum inhibitory concentration (MIC) values, indicating potent antimicrobial effects .

Anti-inflammatory Properties

Compounds featuring tetrazole moieties have also demonstrated anti-inflammatory effects. A study reported that certain tetrazole derivatives significantly inhibited the formation of granulomas in animal models, suggesting their potential as anti-inflammatory agents . This aligns with findings that indicate the structural features of tetrazoles contribute to their biological activity.

Anticancer Potential

Recent investigations into tetrazole derivatives have revealed their anticancer properties. For example, a study highlighted that specific tetrazole compounds exhibited selective cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The half-maximal inhibitory concentration (IC50) values were notably low for some derivatives, indicating strong potential for further development as anticancer therapeutics .

Agricultural Chemistry

Pesticide Development

The synthesis of this compound can lead to novel agrochemicals. Compounds derived from pyridine and tetrazole frameworks are known precursors for the synthesis of pesticides and herbicides. For instance, 3-methylpyridine is a precursor for chlorpyrifos, an insecticide widely used in agriculture . The incorporation of a tetrazole moiety may enhance the efficacy or reduce the toxicity of such compounds.

Fungicidal Activity

Research has shown that certain pyridine-based compounds possess antifungal properties. A study demonstrated that synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives exhibited significant antifungal activity against phytopathogenic fungi . This suggests that similar derivatives containing the tetrazole group could also yield effective fungicides.

Material Science

Coordination Chemistry

The unique structural characteristics of this compound make it a candidate for coordination chemistry applications. Tetrazoles can act as ligands in metal complexes, which are useful in catalysis and materials development. For example, metal complexes formed from tetrazole derivatives have shown catalytic activity in various organic transformations .

Data Summary Table

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Receptor Interaction: Modulating receptor activity by binding to receptor sites.

Pathway Modulation: Affecting specific biological pathways by interacting with key molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound distinguishes itself from similar carboxamides through its unique substituents:

- Tetrazole vs. Thiourea: Unlike thiourea-containing analogs (e.g., H2L1–H2L9 in ), which exhibit strong metal-chelating properties via S and N donors, the tetrazole group in the target compound may prioritize hydrogen bonding and metabolic stability over metal coordination .

- Pyridine vs. Phenyl Substituents : The 3-methylpyridin-2-yl group contrasts with chlorophenyl or methoxyphenyl groups in compounds like H2L2–H2L8 () and 2d–2f (). Pyridine’s electron-withdrawing nature and basicity could alter solubility and target selectivity compared to electron-donating groups (e.g., -OCH₃ in 2f) .

Physicochemical Properties

- Solubility : Tetrazoles enhance aqueous solubility compared to thiourea derivatives, which are more lipophilic. This could improve bioavailability in pharmacological contexts .

Stability and Degradation

Tetrazole-containing compounds () are prone to generating acidic degradation products (e.g., 2-(1H-tetrazol-1-yl)acetic acid), which may necessitate formulation adjustments to enhance shelf life compared to more stable phenyl-substituted analogs .

Research Implications and Challenges

The tetrazole-pyridine combination in the target compound offers a balance of metabolic stability and target engagement, positioning it as a candidate for drug development. Comparative studies with thiourea and phenyl-substituted analogs highlight trade-offs between metal chelation and biological activity, guiding structure-activity relationship (SAR) refinements.

Biological Activity

N-(3-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a pyridine ring, a tetrazole moiety, and a cyclohexanecarboxamide group, which are crucial for its biological activity.

Pharmacological Properties

Research indicates that compounds containing tetrazole and pyridine derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Tetrazole derivatives have shown significant antibacterial and antifungal properties. The presence of the tetrazole group enhances the interaction with biological targets, making these compounds effective against various pathogens .

- Anticancer Activity : Some studies have demonstrated that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural features of this compound may contribute to its potential anticancer effects .

- Neuroprotective Effects : Research on related compounds indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems may underlie these effects .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, including nicotinic acetylcholine receptors and other neurotransmitter receptors. This modulation can influence neuronal signaling pathways and contribute to its neuroprotective effects .

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. This inhibition could enhance levels of neurotransmitters like serotonin and dopamine, thereby exerting antidepressant effects .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antimicrobial Activity Study : A study evaluating the antibacterial effects of tetrazole derivatives found that certain modifications significantly increased potency against Gram-positive bacteria. The results indicated a structure-activity relationship (SAR) where specific substitutions on the tetrazole ring enhanced activity .

- Cancer Cell Line Study : Research on similar pyridine-tetrazole compounds showed promising results in inhibiting the growth of various cancer cell lines. The study highlighted the importance of the cyclohexanecarboxamide group in enhancing cytotoxicity through apoptosis induction .

- Neuroprotective Study : A recent investigation into the neuroprotective effects of pyridine derivatives demonstrated their ability to reduce oxidative stress in neuronal cells. This effect was attributed to the modulation of antioxidant enzyme activity, suggesting potential therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the recommended synthetic routes for preparing N-(3-methylpyridin-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide?

Answer:

The synthesis typically involves a multi-step approach:

Intermediate Preparation : Formation of the cyclohexanecarboxamide core via coupling of cyclohexanecarbonyl chloride with 3-methylpyridin-2-amine under anhydrous conditions (e.g., using triethylamine in dichloromethane).

Tetrazole Introduction : The tetrazole moiety is introduced through a cycloaddition reaction using sodium azide and a nitrile precursor under acidic conditions (e.g., HCl in DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity.

Key Validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Answer:

A combination of analytical techniques is critical:

- Spectroscopy :

- H NMR (400 MHz, DMSO-): Peaks at δ 8.6–6.7 ppm confirm aromatic/tetrazole protons.

- IR: Stretching bands at 1680 cm (amide C=O) and 1450 cm (tetrazole ring) .

- Crystallography : X-ray diffraction (single-crystal) reveals bond angles and conformations (e.g., cyclohexane chair vs. boat) .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and stability (decomposition >200°C observed in analogs) .

Advanced: What methodologies are suitable for evaluating its binding affinity to biological targets (e.g., 5-HT1A_{1A}1A receptors)?

Answer:

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor pockets. For example, tetrazole and pyridine groups may form hydrogen bonds with Ser373 and Asp116 residues in 5-HT .

- In Vitro Assays :

- Data Interpretation : Compare binding free energies (ΔG) from docking with experimental IC values to validate computational models .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?

Answer:

Contradictions may arise from assay variability or conformational flexibility. Mitigation strategies include:

Standardized Protocols : Use consistent cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH 7.4, 25°C).

Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories (AMBER/CHARMM) to assess ligand-receptor stability. For example, tetrazole ring flipping may alter binding kinetics .

Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to outliers .

Advanced: What are its potential applications in neuroimaging, and how can researchers design PET tracer analogs?

Answer:

- PET Tracer Design :

- In Vivo Validation :

- Dynamic PET/MRI in non-human primates to quantify 5-HT receptor occupancy.

- Compartmental modeling (e.g., Logan plot) to calculate binding potential (BP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.